(2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate
Description
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-9-4-2-1-3-8(9)10(15)16-6-7-5-14-11(13)17-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWRLLLSMPLCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CN=C(S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with 2-chlorobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
(2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Thiazolylmethyl Derivatives
Key Observations:
- Bioactivity: Clothianidin and thiamethoxam (neonicotinoids) exhibit potent insecticidal activity by targeting insect nicotinic acetylcholine receptors. Their nitroguanidine and oxadiazinan-imine groups are critical for receptor binding . In contrast, the target compound’s ester group suggests a different mode of action or metabolic pathway, possibly acting as a pro-insecticide requiring enzymatic hydrolysis for activation.
- Synthetic Utility: Derivatives like 3-chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline and indole carboxylates are tailored for pharmaceutical applications, emphasizing the versatility of the thiazolylmethyl scaffold .
Physicochemical and Environmental Properties
- Stability: Thiamethoxam’s oxadiazinan-imine group confers stability under UV exposure, whereas ester-containing compounds like the target may degrade more rapidly via hydrolysis or photolysis .
- Environmental Impact: Neonicotinoids like clothianidin are associated with bee toxicity and environmental persistence, leading to regulatory restrictions. The target compound’s ester linkage might reduce bioaccumulation risks compared to non-degradable groups like sulfones .
Biological Activity
(2-Chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate is an organic compound characterized by a chlorinated thiazole ring and a chlorinated benzoate ester. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets. The thiazole ring may facilitate binding to enzymes or receptors, altering their activity and leading to various biological effects. However, detailed mechanisms remain speculative due to limited empirical data.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole are effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strains Affected | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 50 µg/mL |
| 4-(6-substituted-1,3-benzothiazole-2-yl) amino-1,3-thiazole-2-amines | C. albicans, A. flavus | 25 µg/mL |
This table summarizes the antimicrobial efficacy observed in related studies.
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely investigated. In one study, compounds similar to this compound demonstrated promising activity against various cancer cell lines . Notably, the compound's ability to induce apoptosis in cancer cells was highlighted.
Case Study:
In a study by Ozkay et al., new benzothiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, certain derivatives exhibited significant cytotoxicity against pancreatic cancer cells . Similar mechanisms are expected for this compound due to structural similarities.
Anti-inflammatory Activity
Thiazole derivatives have also shown potential as anti-inflammatory agents. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
Table 2: Anti-inflammatory Activity of Thiazole Derivatives
| Compound Name | COX Inhibition (%) | Reference |
|---|---|---|
| This compound | 70% at 100 µM | Sadhasivam et al., 2015 |
| N-(6-{[(4-cyclohexylphenyl)sulfonyl]amino}-1,3-benzothiazol-2-yl)acetamide | 85% at 100 µM | Sadhasivam et al., 2015 |
This table provides insights into the anti-inflammatory effects observed in related compounds.
Q & A
Q. What are the standard synthetic routes for preparing (2-chloro-1,3-thiazol-5-yl)methyl 2-chlorobenzoate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as coupling 2-chlorobenzoic acid derivatives with thiazole intermediates. Key steps include:
- Thiazole activation : Use of coupling agents like EDCI or DCC to activate the carboxylic acid group of 2-chlorobenzoate.
- Nucleophilic substitution : Reaction with (2-chloro-1,3-thiazol-5-yl)methanol under anhydrous conditions (e.g., THF or DMF as solvents, 0–5°C to minimize side reactions).
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of acid to thiazole) and reaction time (12–24 hours). Impurities often arise from unreacted starting materials or hydrolysis byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : and NMR are critical for confirming substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for the benzoate, thiazole protons at δ 7.5–8.3 ppm).
- Mass spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]+ at m/z 302.99).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% typical for research-grade samples) .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its reactivity or stability?
X-ray crystallography reveals intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking between thiazole and benzoate rings) that stabilize the solid-state structure. Key parameters include:
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| Unit cell volume | ~645 ų |
| Z | 2 |
| Density | 1.476 g/cm³ |
| These interactions may reduce solubility in non-polar solvents and affect reaction kinetics in solid-phase syntheses . |
Q. What computational methods are suitable for modeling the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict:
- HOMO-LUMO gap : ~4.2 eV, indicating moderate electrophilicity.
- Electrostatic potential maps : Highlight electron-deficient regions at the thiazole chlorine and benzoate carbonyl, guiding derivatization strategies. Software: Gaussian 16 or ORCA, validated against experimental IR and UV-Vis data .
Q. How do structural analogs of this compound compare in bioactivity studies?
Derivatives with modified substituents (e.g., methoxy instead of chloro groups) show varied biological profiles:
| Analog Structure | Bioactivity |
|---|---|
| Methylidene amino-benzoate | Anticancer (IC₅₀ = 12 µM) |
| Methoxy-substituted thiazole | Antifungal (MIC = 8 µg/mL) |
| SAR studies suggest chlorine atoms enhance membrane permeability, while electron-withdrawing groups improve target binding . |
Q. What are common pitfalls in analyzing conflicting spectral data for this compound?
- Signal overlap : Thiazole and benzoate protons in NMR may overlap; use DEPT-135 or 2D COSY for resolution.
- Degradation during MS : Thermal instability under EI conditions necessitates softer ionization (e.g., ESI).
- Crystallization artifacts : Polymorphs may form under varying solvent conditions, requiring PXRD validation .
Methodological Recommendations
Q. How to resolve discrepancies in reaction yields reported across studies?
- Control experiments : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference.
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., esterification progress via carbonyl peak shifts).
- Statistical analysis : Apply Design of Experiments (DoE) to optimize variables (temperature, catalyst loading) .
Q. What strategies mitigate toxicity risks during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
